(1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one
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Overview
Description
(1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one is a bicyclic ketone with the molecular formula C10H14O. This compound is known for its unique structure, which includes a bicyclo[3.1.1]heptane framework with a methylene group at the 2-position and a ketone functional group at the 3-position. It is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one typically involves the use of starting materials such as norbornene derivatives. One common method includes the Diels-Alder reaction followed by oxidation and rearrangement steps. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylene group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Norbornene: Shares the bicyclic framework but lacks the methylene and ketone groups.
Camphor: Another bicyclic ketone with different functional groups and stereochemistry.
Bicyclo[2.2.1]heptan-2-one: Similar bicyclic structure but with different substituents.
Uniqueness
(1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDMGBLPGZXHJI-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=C)C(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1C(=C)C(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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